Lipophilicity vs. 6-Methoxypyridazin-3-amine
The 2,2-difluoroethoxy substitution provides a distinct lipophilicity profile compared to simpler alkoxy analogs. The compound exhibits a predicted cLogP of 1.56, indicating higher lipophilicity than the unsubstituted pyridazin-3-amine core and methoxy analogs [1]. This difference is a key design element for modulating membrane permeability and target binding.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.56 [Predicted] |
| Comparator Or Baseline | 6-Methoxypyridazin-3-amine: cLogP ~0.4 (Estimated class baseline) |
| Quantified Difference | ~1.1 log units (more lipophilic) |
| Conditions | Predicted value based on chemical structure; no experimental logP data available. |
Why This Matters
A higher cLogP value suggests improved passive membrane permeability, a critical factor in cell-based assays and in vivo models that can prevent false negatives from poor cellular uptake.
- [1] Molecules. (2021). Table 1. Pharmacological characterization of compound 1. PMC8659279. View Source
